What is Ethyl Linoleate-d5 and its chemical properties?
What is Ethyl Linoleate-d5 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, an ethyl ester of the essential omega-6 fatty acid, linoleic acid. The incorporation of five deuterium atoms into the ethyl group creates a stable, isotopically labeled internal standard ideal for mass spectrometry-based quantitative analysis of ethyl linoleate and other fatty acid ethyl esters (FAEEs). FAEEs are non-oxidative metabolites of ethanol and are investigated as markers for alcohol consumption and mediators of alcohol-induced organ damage. This guide provides a comprehensive overview of the chemical properties of Ethyl Linoleate-d5, detailed experimental protocols for its use, and insights into relevant biological pathways.
Chemical and Physical Properties
Precise physicochemical data for Ethyl Linoleate-d5 is not extensively published. However, the properties of its non-deuterated counterpart, Ethyl Linoleate, provide a close approximation due to the minimal impact of deuterium substitution on most physical characteristics.
Table 1: Chemical and Physical Properties of Ethyl Linoleate
| Property | Value | Source(s) |
| Chemical Name | Ethyl (9Z,12Z)-octadeca-9,12-dienoate-d5 | N/A |
| Synonyms | Linoleic Acid Ethyl Ester-d5, Ethyl (Z,Z)-9,12-Octadecadienoate-d5 | [1][2] |
| CAS Number | 1331665-14-5 | [1][3][4] |
| Molecular Formula | C₂₀H₃₁D₅O₂ | |
| Molecular Weight | 313.53 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Boiling Point | 193 °C at 6 mmHg | |
| Density | 0.8846 g/cm³ at 15.5 °C | |
| Refractive Index | 1.4675 at 20 °C | |
| Solubility | Miscible with dimethylformamide, fat solvents, and oils. | |
| Storage Conditions | -20°C, under an inert atmosphere, protected from light. |
Disclaimer: The boiling point, density, and refractive index are for the non-deuterated Ethyl Linoleate and are provided as an approximation for Ethyl Linoleate-d5.
Synthesis of Ethyl Linoleate-d5
A detailed, publicly available protocol for the specific synthesis of Ethyl Linoleate-d5 is not readily found. However, it can be synthesized by the esterification of linoleic acid with deuterated ethanol (ethanol-d6 or ethanol-d5) in the presence of an acid catalyst. The following is a generalized experimental protocol based on standard esterification procedures for fatty acids.
Experimental Protocol: Synthesis of Ethyl Linoleate-d5
Materials:
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Linoleic acid (≥99%)
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Ethanol-d6 (D, 99.5%) or Ethanol-d5 (D, 99.5%)
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Anhydrous p-toluenesulfonic acid or sulfuric acid (catalyst)
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Anhydrous toluene (solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Hexane (for chromatography)
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Ethyl acetate (for chromatography)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve linoleic acid (1 equivalent) in anhydrous toluene.
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Addition of Reagents: Add an excess of deuterated ethanol (e.g., 3-5 equivalents) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
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Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute with diethyl ether or hexane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl Linoleate-d5.
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Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure Ethyl Linoleate-d5.
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Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the mass of Ethyl Linoleate-d5 (m/z = 313.53).
Applications in Research
Use as an Internal Standard in Mass Spectrometry
Ethyl Linoleate-d5 is primarily used as an internal standard for the quantification of ethyl linoleate and other FAEEs in biological samples. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows for its clear differentiation in mass spectrometry.
Experimental Protocol: Quantification of Ethyl Linoleate in Plasma using LC-MS/MS
Materials:
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Plasma samples
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Ethyl Linoleate-d5 (internal standard)
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Acetonitrile
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Hexane
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Formic acid
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LC-MS/MS system
Procedure:
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Sample Preparation:
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To 100 µL of plasma, add 10 µL of a known concentration of Ethyl Linoleate-d5 solution in acetonitrile.
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Add 500 µL of hexane and vortex vigorously for 1 minute to extract the lipids.
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Centrifuge at 10,000 x g for 5 minutes to separate the phases.
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Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of acetonitrile/water (1:1, v/v) with 0.1% formic acid.
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LC-MS/MS Analysis:
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Inject the prepared sample into the LC-MS/MS system.
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Use a C18 reversed-phase column for chromatographic separation.
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Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both ethyl linoleate and Ethyl Linoleate-d5.
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Data Analysis:
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Quantify the amount of ethyl linoleate in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-labeled ethyl linoleate and a fixed concentration of Ethyl Linoleate-d5.
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Biological Signaling Pathways
Ethyl linoleate has been shown to inhibit melanogenesis through the Akt/GSK3β/β-catenin signaling pathway. This pathway is a crucial regulator of cellular processes, including cell proliferation, survival, and differentiation.
Akt/GSK3β/β-catenin Signaling Pathway in Melanogenesis
Caption: The Akt/GSK3β/β-catenin signaling pathway in melanogenesis.
Experimental Workflow: In Vitro Melanogenesis Assay
The following diagram illustrates a typical workflow for assessing the effect of Ethyl Linoleate on melanogenesis in B16F10 melanoma cells.
Caption: Workflow for in vitro melanogenesis assay.
Logical Relationship: Decision Tree for Using Labeled vs. Unlabeled Ethyl Linoleate
The choice between using Ethyl Linoleate-d5 and its non-labeled counterpart depends on the research question. The following diagram provides a decision-making framework.
Caption: Decision tree for using labeled vs. unlabeled ethyl linoleate.
Conclusion
Ethyl Linoleate-d5 is an indispensable tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its utility as an internal standard ensures accurate and precise quantification of ethyl linoleate in complex biological matrices. Understanding its chemical properties, synthesis, and applications, as well as the biological pathways it may influence, is crucial for its effective implementation in scientific research. This guide provides a foundational resource for scientists and professionals working with this important stable isotope-labeled compound.
References
- 1. Effects of ethyl-linoleate on the atheromatous changes caused by high cholesterol diet in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ethyl linoleate as an antiatherogenic agent. An experimental study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
